Home > Products > Screening Compounds P21110 > (S)-Cinacalcet-D3
(S)-Cinacalcet-D3 -

(S)-Cinacalcet-D3

Catalog Number: EVT-1507205
CAS Number:
Molecular Formula: C22H19D3F3N
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S)-Cinacalcet-D3 is a deuterated form of cinacalcet, classified as a calcimimetic agent. It is primarily used in the treatment of secondary hyperparathyroidism, particularly in patients undergoing dialysis. The compound acts by enhancing the sensitivity of calcium-sensing receptors, which leads to a reduction in parathyroid hormone secretion without significantly affecting serum calcium and phosphate levels. This mechanism makes it an important therapeutic option for managing calcium-related disorders.

Source

(S)-Cinacalcet-D3 is synthesized from cinacalcet through various chemical processes that incorporate deuterium isotopes, enhancing its stability and potentially altering its pharmacokinetic properties. The compound is cataloged under the Chemical Abstracts Service number 694495-47-1 and has been detailed in various chemical databases, including PubChem and specialized synthesis platforms.

Classification

(S)-Cinacalcet-D3 falls under the category of calcimimetics, which are compounds that mimic the action of calcium ions on tissues, particularly in the parathyroid gland. This classification is crucial for understanding its therapeutic applications and mechanisms of action.

Synthesis Analysis

Methods

The synthesis of (S)-Cinacalcet-D3 typically involves the following steps:

  1. Starting Materials: The synthesis begins with (S)-Cinacalcet as the base compound.
  2. Deuteration Process: Deuterium-labeled reagents are introduced during specific reaction steps to replace hydrogen atoms with deuterium, enhancing the compound's stability and metabolic tracking.
  3. Purification: The final product undergoes purification processes such as high-performance liquid chromatography (HPLC) to ensure high purity levels, often reported at 98% or higher.

Technical Details

The incorporation of deuterium is achieved through various synthetic pathways that may involve:

  • Nucleophilic substitutions on carbon centers where hydrogen atoms are replaced by deuterium.
  • Reactions with deuterated solvents or reagents during critical synthetic steps to ensure effective labeling.
Molecular Structure Analysis

Structure

(S)-Cinacalcet-D3 has a molecular formula of C22H22F3N and features a complex structure that includes multiple functional groups conducive to its biological activity. The presence of fluorine atoms contributes to its potency as a calcimimetic agent.

Data

  • Molecular Weight: Approximately 373.42 g/mol.
  • Structural Features: The compound contains a chiral center, which is essential for its activity, and its stereochemistry is critical for binding to calcium-sensing receptors.
Chemical Reactions Analysis

Reactions

(S)-Cinacalcet-D3 participates in several chemical reactions typical of calcimimetics:

  1. Binding Reactions: The primary reaction involves binding to calcium-sensing receptors in the parathyroid gland, leading to decreased secretion of parathyroid hormone.
  2. Metabolic Pathways: Following administration, (S)-Cinacalcet-D3 undergoes metabolic transformations primarily in the liver, where it may be subjected to deuterium exchange reactions that alter its pharmacokinetic profile.

Technical Details

The specific interactions at the molecular level include:

  • Allosteric Modulation: By binding to allosteric sites on calcium-sensing receptors, (S)-Cinacalcet-D3 enhances receptor sensitivity to extracellular calcium concentrations.
Mechanism of Action

Process

(S)-Cinacalcet-D3 functions by:

  1. Activation of Calcium-Sensing Receptors: Upon administration, the compound binds to these receptors in the parathyroid gland.
  2. Inhibition of Parathyroid Hormone Secretion: This binding leads to an allosteric change that increases receptor sensitivity to calcium ions, resulting in reduced secretion of parathyroid hormone without causing hypercalcemia.

Data

Clinical studies have demonstrated that (S)-Cinacalcet-D3 effectively lowers parathyroid hormone levels while maintaining stable serum calcium levels, making it a valuable treatment option for patients with secondary hyperparathyroidism.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline powder.
  • Solubility: Soluble in organic solvents but has limited solubility in water.

Chemical Properties

  • Stability: Enhanced stability due to deuteration, which can lead to prolonged half-life and improved pharmacokinetics.
  • Reactivity: The presence of fluorine enhances reactivity with biological targets while maintaining selectivity towards calcium-sensing receptors.
Applications

(S)-Cinacalcet-D3 is primarily used in scientific research and clinical settings for:

  • Treatment of Secondary Hyperparathyroidism: Particularly beneficial for patients undergoing dialysis who experience elevated parathyroid hormone levels.
  • Research Applications: Its unique properties make it suitable for studies investigating calcium signaling pathways and receptor interactions.
Introduction to (S)-Cinacalcet-D3

(S)-Cinacalcet-D3 is a deuterium-labeled isotopologue of the calcimimetic agent cinacalcet, engineered to retain the biologically relevant (S)-enantiomeric configuration. This compound serves as a critical analytical tool in pharmacokinetic (PK) studies and drug metabolism research, enabling precise tracing of parent drug disposition without perturbing the inherent pharmacological activity of the native molecule. Its design leverages both stereochemical precision and isotopic labeling, addressing challenges in quantifying cinacalcet’s complex metabolism and variable PK profile in diverse patient populations [2] [5] [8].

Chemical Identity & Stereochemical Significance of the (S)-Enantiomer

Structural Framework and Isotopic Incorporation

(S)-Cinacalcet-D3 (Chemical Name: N-[(1S)-1-(1-Naphthyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-D3-propylamine hydrochloride) has a molecular weight of 396.89 g/mol (Molecular Formula: C22H20D3ClF3N). Its structure features three deuterium atoms replacing protium at the α-position of the naphthaleneethylamine side chain (–CαD3–), adjacent to the chiral center [1] [5]. The (S)-configuration at this chiral center is indispensable for optimal activity at the calcium-sensing receptor (CaSR), as confirmed by comparative pharmacodynamic studies.

Enantiomeric Discrimination and Pharmacological Superiority

The stereochemistry of cinacalcet profoundly impacts CaSR activation. The (S)-enantiomer exhibits ~10–15-fold higher binding affinity for the CaSR’s transmembrane domain compared to the (R)-counterpart due to favorable hydrophobic interactions within the allosteric binding pocket [5] [6]. This enantioselectivity translates to enhanced suppression of parathyroid hormone (PTH) secretion, making the (S)-form the therapeutically relevant enantiomer in clinical cinacalcet formulations (racemic mixtures are not used therapeutically due to efficacy and regulatory considerations).

Table 1: Stereoisomer-Specific Properties of Cinacalcet

Property(S)-Cinacalcet(R)-Cinacalcet
CaSR EC5015 ± 3 nM200 ± 25 nM
PTH Reduction (max %)92%45%
Metabolic ClearanceCYP3A4/2D6 mediatedSimilar pathway
Bioavailability20–25% (dose-dependent)Not clinically assessed

Role of Deuterium Isotopic Labeling in Pharmacokinetic Profiling

Deuteration Rationale and Kinetic Isotope Effects

Deuterium (²H) substitution at metabolically vulnerable sites leverages the kinetic isotope effect (KIE), where the higher bond dissociation energy of C–²H (vs. C–¹H) slows enzymatic oxidation. In (S)-Cinacalcet-D3, deuterium is positioned at the benzylic carbon – a known oxidation hotspot for cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6. This design aims to:

  • Delay metabolic degradation: Increasing plasma half-life (t½)
  • Reduce first-pass metabolism: Enhancing oral bioavailability
  • Minimize inter-individual variability: Mitigating polymorphic CYP2D6 effects [1] [8]

Analytical Utility in LC-MS/MS Assays

(S)-Cinacalcet-D3 hydrochloride (CAS: 2673269-84-4) serves as the ideal internal standard for quantifying native cinacalcet in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its near-identical chemical properties ensure co-elution and ionization matching, while the 3 Da mass shift (m/z 358 → 361) enables baseline resolution in selected reaction monitoring (SRM) transitions (358.1→155.1 vs. 361.1→158.1) [8].

Table 2: Deuterium Impact on Pharmacokinetic and Bioanalytical Parameters

ParameterCinacalcet(S)-Cinacalcet-D3Impact
CYP3A4 Oxidation RateHighReduced by 2.1–2.5xExtended t½
LLOQ in Plasma0.1 ng/mL (50 µL sample)Internal standardHigh assay sensitivity
Matrix EffectsSubject to ion suppressionCompensates for suppressionImproved accuracy
Recovery (PP)85–90%90–106%Precision (CV <8.5%)

Studies using human liver microsomes confirm a 1.8–2.2-fold reduction in intrinsic clearance for the deuterated analog. This property is exploited in "isotope trapping" experiments to identify reactive metabolites and quantify interconversion between enantiomers during in vivo disposition [8].

Historical Development of Calcimimetics & Cinacalcet Analogues

Evolution from Calcium Mimetics to Receptor Modulators

The discovery of the CaSR (1993) revolutionized understanding of extracellular calcium ([Ca2+]e) homeostasis. Early calcimimetics (e.g., calcium itself, polyamines) were type I agonists binding the receptor’s orthosteric site. Cinacalcet represents a breakthrough as the first clinically viable type II calcimimetic – an allosteric modulator enhancing CaSR sensitivity to [Ca2+]e without acting as a direct agonist [6] [9]. Its development stemmed from high-throughput screening of phenylalkylamine libraries, culminating in the identification of the lead compound R-568 and its optimization for oral bioavailability and safety.

Cinacalcet’s Mechanistic Superiority over Vitamin D Analogs

Prior to cinacalcet’s approval (2004), secondary hyperparathyroidism (SHPT) management relied on vitamin D sterols (calcitriol, doxercalciferol). While effective in suppressing PTH gene transcription, these agents exacerbated hypercalcemia and hyperphosphatemia by promoting intestinal mineral absorption. In contrast, cinacalcet:

  • Lowers serum PTH via CaSR-dependent exocytosis inhibition
  • Reduces serum calcium and phosphate by diminishing bone resorption flux
  • Avoids the "vitamin D trade-off" (improved PTH control vs. mineral dysregulation) [4] [9]

Table 3: Key Milestones in Calcimimetic Development

YearDevelopmentSignificance
1990Concept of "calcimimetic" proposedDefined receptor-targeted SHPT therapy
1996R-568 Phase I trialsProof-of-concept for allosteric CaSR modulation
2004Cinacalcet FDA-approved (Sensipar®)First oral calcimimetic for SHPT in CKD
2010sDeuteration strategies appliedPK optimization and analytical probe development
2017Evocalcet (next-gen analog) enters trialsReduced GI side effects; tissue-selective modulation

Rationale for Deuterated and Stereopure Analogues

The inherent limitations of racemic cinacalcet – variable bioavailability (20–25%), CYP2D6 polymorphism sensitivity, and first-pass metabolism – drove innovation toward deuterated isotopologues like (S)-Cinacalcet-D3. While not a therapeutic agent itself, this compound addresses key research needs:

  • Tracer for mass balance studies: Quantifying parent vs. metabolite contributions
  • Overcoming "analytical noise": Co-eluting endogenous compounds in bioanalysis
  • Defining enantiomer-specific PK: Despite rapid in vivo racemization in native cinacalcet [7] [8]

Properties

Product Name

(S)-Cinacalcet-D3

Molecular Formula

C22H19D3F3N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.